2-Hydroxy-2-phenylbutyramide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131802-71-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-hydroxy-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H2,11,12) |
InChI Key |
KHJLUGZFVDFOKZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)O |
Other CAS No. |
131802-71-6 |
Synonyms |
2-hydroxy-2-phenylbutyramide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Enantioselective Synthesis Approaches
The presence of a chiral center at the second carbon position of 2-Hydroxy-2-phenylbutyramide necessitates the use of enantioselective synthetic methods to obtain optically pure enantiomers. These approaches are crucial as the biological activity of chiral molecules often resides in only one of its enantiomeric forms.
Achieving stereocontrol in the synthesis of molecules like this compound can be approached through various catalytic methods. Asymmetric hydrogenation is a prominent technique, often employing transition metal catalysts with chiral ligands. For instance, the synthesis of enantiomerically pure 2-hydroxy-2-aryl-ethylamines has been achieved through transition metal-catalyzed asymmetric hydrogenation, highlighting a potential route for related structures. google.com The use of rhodium, ruthenium, and iridium complexes with chiral ligands like TsDPEN has also been effective in the enantioselective reduction of cyclic 1,3-diketones, which are valuable building blocks for more complex chiral molecules. tu-dresden.de Furthermore, copper-catalyzed aerobic oxidative cross-coupling reactions have been developed for the asymmetric synthesis of binaphthyl derivatives, demonstrating the potential for creating chiral C-C bonds with high enantioselectivity. nih.gov Such catalytic systems are designed to create a chiral environment that favors the formation of one enantiomer over the other.
When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are employed to separate them. libretexts.org
A classical and widely used method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic acid, a chiral base such as brucine, strychnine, or quinine (B1679958) is often used. libretexts.orglibretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. researchgate.netlibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be regenerated. libretexts.org For example, the enantiomers of DL-2-hydroxy-2-phenylbutyramide have been prepared by resolving the corresponding acids with (-)-quinine and (+)-1-phenylethylamine to form diastereomeric salts. researchgate.net These salts are then separated, and the optically active acids are esterified and reacted with ammonia (B1221849) to yield the desired enantiomerically pure amides. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.comphenomenex.com
The choice of the chiral stationary phase is critical for successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used and can separate a broad range of chiral compounds. sigmaaldrich.comphenomenex.com For instance, the enantiomers of 2-phenylbutyramide (B1677664) have been resolved using a Chiracel OD stationary phase. acs.org Similarly, a Chiracel OJ column, which contains cellulose tris(4-methylbenzoate), has been used for the separation of related compounds.
The mobile phase composition, typically a mixture of solvents like hexane (B92381) and isopropanol (B130326) or methanol (B129727) and water, is optimized to achieve the best separation. acs.orgsigmaaldrich.com The interactions between the enantiomers and the chiral stationary phase can include hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where the analyte fits into a chiral cavity within the stationary phase. sigmaaldrich.com
Chiral HPLC can achieve high enantiomeric purity, often exceeding 99% enantiomeric excess. researchgate.net This technique is applicable for both analytical-scale determination of enantiomeric purity and larger-scale preparative separations to isolate pure enantiomers. sigmaaldrich.com
Table 1: Examples of Chiral HPLC Conditions for Separation of Phenyl-substituted Amides
| Compound | Chiral Stationary Phase | Mobile Phase | Enantiomeric Purity Achieved | Reference |
| 2-Phenylbutyramide | Chiracel OD | Gradients of MeOH in H₂O | 93-95% | acs.org |
| 3-Hydroxy-3-phenylpentanamide | Chiracel OJ | Not specified | >99% ee | |
| DL-2-hydroxy-2-phenylbutyramide | Not specified | Not specified | >99.9% ee | researchgate.net |
Resolution of Racemic Mixtures
Diastereomeric Salt Formation Techniques
Design and Synthesis of Novel Analogues and Derivatives
The creation of novel analogues of this compound through chemical modification can lead to compounds with new or enhanced properties.
Modification of the phenyl ring of this compound is a key strategy for generating new derivatives. Electrophilic aromatic substitution reactions allow for the introduction of various substituents onto the aromatic ring. msu.edu
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule. Bromination, for example, can be achieved using various brominating agents. While elemental bromine can be used, milder reagents are often preferred to avoid side reactions. rsc.org The position of substitution (ortho, meta, or para) is directed by the existing substituents on the ring.
Trifluoromethylation: The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. Introducing a trifluoromethyl group onto the phenyl ring can profoundly impact the compound's properties. While direct trifluoromethylation can be challenging, various methods have been developed. researchgate.net
The synthesis of these derivatives often starts from a substituted precursor. For example, a derivative with a trifluoromethyl group on the phenyl ring would likely be synthesized starting from a trifluoromethyl-substituted benzene (B151609) derivative.
Table 2: Examples of Aromatic Ring Substituted Derivatives
| Derivative Name | Substituent | Potential Synthetic Precursor |
| 2-Hydroxy-2-(4-chlorophenyl)butyramide | 4-Chloro | 4-Chlorobromobenzene |
| 2-Hydroxy-2-(3-trifluoromethylphenyl)butyramide | 3-Trifluoromethyl | 1-Bromo-3-(trifluoromethyl)benzene |
| 2-Hydroxy-2-(4-fluorophenyl)butyramide | 4-Fluoro | 1-Bromo-4-fluorobenzene |
Alkyl Chain Modifications and Homologous Series Elaboration
The structural framework of this compound allows for significant alterations to its alkyl components. A primary strategy involves the systematic extension of the carbon chain to create a homologous series. This approach has been explored to study the impact of lipophilicity and spatial arrangement on the compound's activity. Research has described the synthesis and evaluation of a homologous series of phenyl alcohol amides, including the parent compound, (±)-2-Hydroxy-2-phenylbutyramide, alongside its higher homologs. Current time information in Bangalore, IN.
Key examples of this homologous series include:
(±)-3-Hydroxy-3-phenylpentanamide
(±)-4-Hydroxy-4-phenylhexanamide Current time information in Bangalore, IN.umn.edu
The synthesis of these homologs typically follows similar pathways to the parent compound, often starting from a corresponding phenone which is reacted with a cyanide salt to form a nitrile, followed by transformation of the nitrile group into an amide. mdpi.com
Beyond extending the backbone, modifications have also been made to the ethyl group at the chiral carbon center. By substituting the ethyl group with longer alkyl chains, researchers have synthesized analogs such as DL-2-hydroxy-2-phenyl hexanamide (B146200) and DL-3-hydroxy-3-phenyl-heptanamide to further probe structure-activity relationships. uni-hamburg.de
Table 1: Homologous Series and Alkyl Chain Analogs of this compound
| Compound Name | Structural Modification | Reference |
|---|---|---|
| (±)-2-Hydroxy-2-phenylbutyramide | Parent Compound | Current time information in Bangalore, IN. |
| (±)-3-Hydroxy-3-phenylpentanamide | Chain extended by one methylene (B1212753) group | Current time information in Bangalore, IN.umn.edu |
| (±)-4-Hydroxy-4-phenylhexanamide | Chain extended by two methylene groups | Current time information in Bangalore, IN.umn.edu |
| DL-2-Hydroxy-2-phenylhexanamide | Ethyl group at C2 replaced by a butyl group | uni-hamburg.de |
| DL-3-Hydroxy-3-phenyl-heptanamide | Ethyl group at C3 (homolog) replaced by a butyl group | uni-hamburg.de |
Structural Hybridization with Other Pharmacophores
Structural modification of the phenyl ring in this compound is a key strategy for modulating its biological profile. This is often achieved by introducing various substituents, which can be considered a form of molecular hybridization where the core scaffold is decorated with functional groups that act as smaller pharmacophoric elements. These substituents alter electronic properties, lipophilicity, and steric profile, influencing how the molecule interacts with biological targets.
A significant body of research has focused on the synthesis of derivatives with halogen and trifluoromethyl groups on the phenyl ring. uni-hamburg.deorganic-chemistry.org For instance, the incorporation of trifluoromethyl groups has been shown to increase potency in certain contexts. thieme-connect.com
Examples of such derivatizations include:
Fluorinated Analogs : DL-2-hydroxy-2-(3'-trifluoromethylphenyl) butyramide (B146194) and DL-2-Hydroxy-2-(4'-trifluoromethylphenyl) butyramide. organic-chemistry.org
Chlorinated Analogs : (+/-)-2-hydroxy-2-(4'-chlorophenyl)-butyramide. uni-hamburg.de
Brominated Analogs : DL-2-hydroxy-2-(3'-bromophenyl)butyramide and DL-2-hydroxy-2-(4'-bromophenyl)butyramide. uni-hamburg.de
Nitrated Analogs : DL-2-hydroxy-2-(3'-nitrophenyl)butyramide. uni-hamburg.de
These modifications highlight the utility of the phenyl ring as a platform for introducing diverse chemical functionalities to create new chemical entities with potentially enhanced or novel activities.
Molecular Structure and Conformation Analysis in Academic Studies
Stereochemical Characterization and Absolute Configuration Determination
As a chiral compound, 2-Hydroxy-2-phenylbutyramide can exist as a pair of non-superimposable mirror images, known as enantiomers. The determination of the absolute configuration of these stereoisomers is crucial for understanding their distinct properties.
Spectroscopic techniques are instrumental in differentiating between the enantiomers of this compound. While standard NMR and IR spectroscopy can confirm the compound's connectivity, chiral resolving agents are often employed in NMR spectroscopy to distinguish between enantiomers. For instance, the use of chiral shift reagents can induce chemical shift differences between the corresponding protons of the two enantiomers, allowing for their identification and the determination of enantiomeric purity.
Infrared (IR) spectroscopy also provides insights into the functional groups present and the hydrogen bonding patterns, which can differ between racemic and homochiral forms. acs.orgacs.org
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules like this compound. nih.gov This technique provides precise coordinates of each atom in the crystal lattice, revealing the molecule's three-dimensional structure and its spatial relationship with neighboring molecules. nih.gov
For the enantiomers of this compound, the absolute configuration has been established through the analysis of anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. nih.govresearchgate.net Studies have been conducted on both racemic and enantiomerically pure forms of the compound. acs.orgnih.govnih.gov
A study by Khrustalev et al. (2014) investigated the crystal structures of both racemic and homochiral forms of 2-phenylbutyramide (B1677664), a closely related compound, determining their absolute configurations. acs.orgacs.orgnih.gov They found that while the racemate and homochiral forms of 2-phenylbutyramide have similar supramolecular organization, this is not always the case for other related molecules. acs.orgacs.orgnih.gov
Table 1: Selected Crystallographic Data for a Polymorph of Racemic 2-Phenylbutyramide
| Parameter | Value |
|---|---|
| Empirical Formula | C10H13NO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.0367(3) |
| b (Å) | 9.4525(3) |
| c (Å) | 5.1916(2) |
| α (°) | 90 |
| β (°) | 102.938(3) |
| γ (°) | 90 |
| Volume (ų) | 456.23(3) |
Data sourced from a study on a related compound, 2-phenylbutyramide. researchgate.netugr.es
Spectroscopic Methods for Stereoisomer Identification
Conformational Preferences and Dynamics
The conformation of this compound, which describes the spatial arrangement of its atoms due to rotation around single bonds, is a key determinant of its energy and interactions. Conformational analysis helps in understanding the molecule's flexibility and the most stable arrangements it can adopt. libretexts.org
In solution, the molecule is likely to exist as an equilibrium of different conformers. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the relative energies of these conformers and identify the most stable ones. ufms.brchemrxiv.org These studies often analyze the potential energy surface as a function of key dihedral angles within the molecule. ufms.br
In the solid state, the conformation is fixed within the crystal lattice. X-ray crystallography reveals that in the homochiral forms of the related compound 2-phenylbutyramide, two different molecular conformations can coexist, which allows for a packing arrangement that mimics the hydrogen-bonded ribbons found in the racemic form. acs.orgacs.org
Intermolecular Interactions and Supramolecular Assembly
The amide and hydroxyl groups in this compound are key players in forming hydrogen bonds. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the hydroxyl group (-OH) also acts as a hydrogen bond donor. mdpi.com
In the crystal structure of the related 2-phenylbutyramide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net In the racemic and homochiral forms, these chains further assemble into ribbon-like structures. acs.orgacs.org The specific pattern of these hydrogen bonds can be described using graph-set notation, which provides a systematic way to analyze and compare these networks. mdpi.com For example, the common amide-amide homosynthon dimer forms a ring with the graph set motif R22(8). mdpi.commdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Structure Activity Relationship Sar Investigations
Identification of Pharmacophoric Elements Critical for Biological Effects
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For anticonvulsant compounds related to 2-Hydroxy-2-phenylbutyramide, a generally accepted pharmacophoric model includes an aryl ring (R), an electron donor atom (D), and a hydrogen bond acceptor/donor (HBA/HBD) unit. researchgate.net
In the case of this compound, these critical elements are:
The Phenyl Group: This aromatic ring serves as a crucial hydrophobic region, likely interacting with a corresponding hydrophobic pocket in its biological target.
The Tertiary Hydroxyl (-OH) Group: This group acts as a potent hydrogen bond donor and acceptor, which is vital for anchoring the molecule within its binding site. wisdomlib.orgbritannica.com
The Primary Amide (-CONH₂) Group: The amide functionality is a key feature, capable of forming multiple hydrogen bonds. nih.gov The amide's NH₂ can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.
Studies on related structures have confirmed that the α-substituted amide moiety itself can be considered a key pharmacophore for anticonvulsant activity. google.com
Impact of Aromatic Substituents on Pharmacological Potency and Selectivity
Modifying the phenyl ring with various substituents has a marked effect on the potency and selectivity of this compound analogs. The electronic properties and size of these substituents can influence binding affinity and metabolic stability.
Research has shown that introducing electron-withdrawing groups to the phenyl ring can enhance anticonvulsant activity. For instance, the introduction of a chlorine atom at the para-position of the phenyl ring in related phenyl alcohol amides leads to highly potent compounds. researchgate.net Similarly, incorporating bromine into the phenyl ring of hydroxybenzenamides has been shown to increase their potency. thieme-connect.com Studies on related 2-methyl-2-phenylpropanamide (B1673437) derivatives demonstrated that substitutions with fluorine (at ortho, meta, or para positions) and trifluoromethyl groups are well-tolerated, with the resulting compounds retaining anticonvulsant activity. google.com In contrast, some studies on other classes of anticonvulsants have found that an unsubstituted phenyl ring showed more potency compared to substituted derivatives. researchgate.net
The following table summarizes findings on how different aromatic substituents affect the anticonvulsant activity of this compound and its close analogs.
| Parent Compound Class | Substituent | Position | Effect on Potency | Reference |
| Phenyl Alcohol Amides | Chloro | para | Increased potency | researchgate.net |
| Hydroxybenzenamides | Bromo | meta | Significant activity | thieme-connect.com |
| Hydroxybenzenamides | Bromo | para | Significant activity, increased potency | thieme-connect.com |
| 2-Methyl-2-phenylpropanamides | Fluoro | ortho, meta, para | Active | google.com |
| 2-Methyl-2-phenylpropanamides | Trifluoromethyl | ortho, meta, para | Active | google.com |
| Hydroxybenzenamides | Nitro | meta | Active | thieme-connect.com |
Role of Hydroxyl and Amide Functionalities in Molecular Recognition
The hydroxyl and amide groups are pivotal for the molecular recognition of this compound by its biological targets. Their ability to participate in hydrogen bonding is a primary driver of binding affinity and specificity. britannica.comnih.gov
The hydroxyl group is a key hydrophilic feature. britannica.com It can act as both a hydrogen bond donor (from its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone electron pairs). wikipedia.org This dual capability allows for precise orientational interactions within a receptor's binding site. Studies on other pharmacologically active molecules have demonstrated that a hydroxyl group can be critical for positioning other parts of the molecule, such as a side chain, correctly within the binding site to elicit a biological response. nih.gov In computational models of related compounds binding to the androgen receptor, a hydroxyl group was shown to form crucial hydrogen bonds with amino acid residues like asparagine (Asn705). nih.gov
The amide group is another functional group essential for interaction. The two hydrogens on the amide nitrogen are effective hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov This allows for multiple points of contact with a receptor. In docking studies of similar ligands, the amide nitrogen was observed forming a hydrogen bond with the backbone of amino acid residues such as leucine (B10760876) (Leu704). nih.gov The combination of these functionalities creates a robust hydrogen-bonding motif that secures the ligand to its target protein.
Stereoselectivity in Biological Activity Profiles
This compound possesses a chiral center at the carbon atom bearing the phenyl, hydroxyl, and ethyl groups. Consequently, it exists as a pair of enantiomers, (R)- and (S)-2-Hydroxy-2-phenylbutyramide. The spatial arrangement of these groups is different in each enantiomer, which can lead to significant differences in their interaction with chiral biological targets like receptors and enzymes. acs.org
A key pharmacological study investigated the anticonvulsant activity of the individual enantiomers of this compound. nih.gov The results indicated that while both the (+)- and (-)-enantiomers demonstrated significant anticonvulsant activity against seizures induced by pentylenetetrazol, there was a noticeable variation in the time course of their effects. nih.gov
Crucially, the study also revealed differences in their neurotoxicity profiles. In the rotarod ataxia test, a measure of motor impairment, the (-)-1 enantiomer was found to possess the lowest neurotoxicity. nih.gov This stereoselective difference in toxicity is a critical finding, as it suggests that one enantiomer may offer a better therapeutic window than the racemate or the other enantiomer. Such stereoselectivity is common for chiral pharmaceuticals and underscores the importance of evaluating enantiomers separately during drug development. acs.org
Conformational Flexibility and Its Contribution to SAR
The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be changed by rotation around single bonds. The conformational flexibility of this compound influences how its key pharmacophoric groups (phenyl, hydroxyl, and amide) are presented to its biological target.
The central quaternary carbon atom imposes significant steric constraints, limiting the rotational freedom of the attached groups. However, rotation around the C-C bond connecting the chiral center to the phenyl ring and the C-C bond to the amide group is still possible. This allows the molecule to adopt various conformations. The specific conformation adopted upon binding is the "bioactive conformation."
Pharmacological Activity Studies in Preclinical Research Models
Evaluation of Anticonvulsant Activity
2-Hydroxy-2-phenylbutyramide, along with its homologues, has demonstrated a notable and broad profile of anticonvulsant activity across various preclinical models. nih.gov This suggests a potential therapeutic utility in addressing seizure disorders.
Assessment in Chemically Induced Seizure Models (e.g., Pentylenetetrazol, Bicuculline, 4-Aminopyridine)
In studies utilizing chemically induced seizure models, this compound and its related phenyl alcohol amides have shown significant protective effects. These compounds have been effective in mitigating seizures induced by agents such as pentylenetetrazol (PTZ), bicuculline, 4-aminopyridine, and thiosemicarbazide. nih.govnih.gov The PTZ model, in particular, has been frequently used to evaluate these compounds, where they have demonstrated a significant ability to suppress clonic seizures and prevent mortality in mice. nih.gov The activity in these models suggests that the anticonvulsant mechanism may involve modulation of GABAergic and other neurotransmitter systems.
Analysis in Electrically Induced Seizure Models (e.g., Maximal Electroshock)
The maximal electroshock (MES) test, a well-established model for tonic-clonic seizures, has been a key component in the preclinical evaluation of this compound and its analogues. mdpi.com These compounds have consistently exhibited significant anticonvulsant activity in the MES test, indicating their potential to prevent the spread of seizure activity. nih.govnih.gov The MES model is considered predictive of efficacy against generalized tonic-clonic seizures in humans. doctorlib.org
Studies in Genetic and Acquired Epilepsy Models (e.g., Genetic Absence Epilepsy Rats of Strasbourg Model, Hippocampal Kindling)
The anticonvulsant properties of the phenyl alcohol amide series, which includes this compound, have also been investigated in more complex models of epilepsy. Notably, these compounds have shown efficacy in the hippocampal kindling model, which mimics the progressive development of seizures seen in temporal lobe epilepsy. nih.govthieme-connect.com Furthermore, a significant decrease in focal spike activity has been observed in the Genetic Absence Epilepsy Rats of Strasbourg (GAERS) model, suggesting potential utility against absence seizures. The kindling model is a widely used tool to study the process of epileptogenesis. archepilepsy.org
Comparative Efficacy with Established Preclinical Reference Compounds
In comparative studies, this compound and its analogues have shown favorable profiles when compared to established antiepileptic drugs. For instance, the therapeutic index of an analogue, DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), against pentylenetetrazol-induced seizures was found to be better than that of valproate, a widely used clinical antiepileptic. researchgate.net This suggests a potentially better safety and efficacy margin for this class of compounds.
Other Investigated Pharmacological Effects of Analogues (e.g., Anti-inflammatory, Antimicrobial, Anticancer)
While the primary focus of research has been on anticonvulsant activity, the broader pharmacological potential of analogues of this compound is an area of ongoing investigation. The diverse biological activities of structurally related compounds suggest that these analogues may possess other therapeutic properties.
Cellular Pathway Interventions
Preclinical research into the mechanism of action of this compound has primarily centered on its interaction with neurotransmitter receptor systems, particularly the GABAergic and cholinergic systems. These studies, conducted in various in vitro and animal models, provide a foundational understanding of the compound's cellular targets.
GABAergic System Modulation
A significant body of evidence points towards the interaction of this compound with the γ-aminobutyric acid (GABA) type B (GABAB) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial in regulating neuronal excitability. researchgate.net
Studies on a homologous series of phenyl alcohol amides, including this compound, have demonstrated a high affinity for the GABAB receptor. researchgate.net In competitive binding assays using rat brain synaptic membranes, DL-2-hydroxy-2-phenylbutyramide was shown to be as potent as DL-baclofen, a known GABAB receptor agonist, in inhibiting the binding of R-[3H]Baclofen to GABAB sites. researchgate.net This suggests that this compound may act as a blocker or antagonist at this receptor. researchgate.net
However, other research presents a more nuanced view. One study indicated that while a series of phenyl alcohol amides, including this compound, were investigated, they only weakly displaced [3H]-GABA and a radiolabeled GABAB antagonist from GABAB receptors in rat brain synaptic membranes at a concentration of 100 micromol/L. nih.gov This particular study also found no activity of these compounds at GABAA receptors. nih.govthieme-connect.com A related compound, DL-3-hydroxy-3-phenyl pentanamide (B147674) (DL-HEPP), was suggested to potentially function as a negative GABA modulator. nih.gov The anticonvulsant profile of this class of compounds is thought to be promising against absence seizures.
The enantiomers of DL-2-hydroxy-2-phenylbutyramide, (+)- and (-)-2-hydroxy-2-phenylbutyramide, have been synthesized and evaluated. nih.gov Both enantiomers, as well as the racemic mixture, demonstrated significant anticonvulsant activity in preclinical models of pentylenetetrazol-induced seizures, although there were some differences in the time course of their effects and neurotoxicity profiles. nih.gov
Interaction with Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Beyond the GABAergic system, some research points to the potential involvement of neuronal nicotinic acetylcholine receptors (nAChRs) in the mechanism of action of compounds structurally related to this compound. dntb.gov.ua nAChRs are ligand-gated ion channels that play a key role in various neurological processes. nih.govlifechemicals.comfrontiersin.org The class of α-substituted lactams and acetamides, which encompasses this compound, has been identified as potential modulators of nAChR function. dntb.gov.ua
The following interactive data table summarizes the preclinical findings on the cellular pathway interventions of this compound and related compounds.
| Compound | Cellular Target | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|
| DL-2-Hydroxy-2-phenylbutyramide (DL-HEPA) | GABAB Receptor | Rat brain synaptic membranes | Showed high affinity and potency comparable to DL-baclofen in inhibiting R-[3H]Baclofen binding, suggesting it acts as a GABAB receptor blocker. | researchgate.net |
| DL-2-Hydroxy-2-phenylbutyramide (DL-HEPA) | GABAB Receptor | Rat brain crude synaptic membranes | Weakly displaced [3H]-GABA and a [3H]-GABAB antagonist from GABAB receptors. | nih.gov |
| DL-2-Hydroxy-2-phenylbutyramide (DL-HEPA) | GABAA Receptor | Rat brain crude synaptic membranes | Did not displace [3H]-GABA from GABAA receptors. | nih.gov |
| (+)- and (-)-2-Hydroxy-2-phenylbutyramide | Not specified | Mice (pentylenetetrazol-induced seizure model) | Both enantiomers exhibited significant anticonvulsant activity, with some variations in time-course and neurotoxicity. | nih.gov |
| α-Substituted Lactams and Acetamides (class including this compound) | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Not specified | Identified as potential modulators of nAChR function. | dntb.gov.ua |
Mechanistic Investigations of Biological Action
Identification and Characterization of Molecular Targets
The molecular interactions of 2-Hydroxy-2-phenylbutyramide have been a subject of scientific investigation to elucidate its mechanism of action. Research has centered on its binding affinities for various receptors, interactions with enzymes, and its potential to modulate ion channels.
Receptor Binding Affinities and Modulatory Effects (e.g., GABA Receptors)
Studies on a homologous series of phenyl alcohol amides, including this compound (also referred to in literature as DL-HEPA), have explored their interactions with γ-aminobutyric acid (GABA) receptors. At a concentration of 100 µmol/L, this compound did not displace [³H]-GABA from GABA-A receptors and showed only weak displacement at GABA-B receptors in rat brain synaptic membranes.
However, other research investigating the inhibition of R-[³H]-baclofen binding to GABA-B sites presented different findings. In these studies, this compound demonstrated a high affinity for the GABA-B receptor, with a potency comparable to that of DL-baclofen. This suggests a potential role as a ligand for GABA-B receptors. Research into halogenated derivatives of related phenyl alcohol amides also points towards the phenyl alcohol moiety acting as a regulator at GABA-A receptors, possibly near the benzodiazepine (B76468) binding site. nih.gov
Table 1: GABA Receptor Binding Affinity for this compound and Related Compounds
| Compound | Receptor | Assay | Concentration/Potency | Finding | Source |
|---|---|---|---|---|---|
| This compound | GABA-A | [³H]-GABA Displacement | 100 µmol/L | No displacement | researchgate.net |
| This compound | GABA-B | [³H]-GABA Displacement | 100 µmol/L | Weak displacement | researchgate.net |
| This compound (DL-HEPA) | GABA-B | R-[³H]-Baclofen Binding Inhibition | - | As potent as DL-baclofen |
Enzyme Interaction and Inhibition Kinetics
Detailed studies on the direct interaction and inhibition kinetics of this compound with specific enzymes are limited. However, there are suggestions of potential metabolic pathways involving the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com For instance, research on a related compound, 3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP), indicated a possible pharmacokinetic interaction with phenytoin, leading to the hypothesis that these amides might be metabolized by cytochrome P450 enzymes. nih.gov While some research has noted that 2-phenylbutyramide (B1677664) can act as an inducer for bacterial cytochrome P450BM-3, specific data on its interaction with human CYP isozymes, including inhibition constants (Kᵢ) or IC₅₀ values, is not extensively documented in the available literature. molaid.com The conversion of 2-hydroxycarbamazepine (B22019) by CYP3A4 highlights a pathway for secondary oxidation of similar structures, but direct evidence for this compound is pending. nih.gov
Ion Channel Modulation Studies
The potential for this compound and its analogs to act as ion channel modulators has been suggested, particularly concerning voltage-gated sodium channels. molaid.comdntb.gov.uagoogleapis.com The protective effects of the related compound HEPP and its derivatives in maximal electroshock seizure models suggest a mechanism that could involve interactions with sodium channels. nih.gov Docking studies with the sodium channel Nav1.2 have been performed for these related compounds to explore this possibility. nih.gov While these findings point to a potential mechanism of action via ion channel modulation for this class of compounds, specific electrophysiological studies detailing the direct effects of this compound on the gating, conductance, or kinetics of specific ion channels are not extensively detailed in the reviewed literature.
Exploration of Neurotransmitter System Modulation
Investigations into the broader effects of this compound on neurotransmitter systems have primarily focused on its interplay with the GABAergic and cholinergic systems.
Gamma-Aminobutyric Acid (GABA) System Interactions (e.g., GABAA Receptor Complex, GABA Uptake)
The GABA system is a key target for many centrally acting compounds. nih.govwikipedia.orggabather.com While direct binding studies have produced varied results, other research suggests that phenyl alcohol amides may modulate the GABA system through indirect mechanisms. For example, a related compound, DL-HEPP, was found to reduce the inhibitory effect of GABA on its own release without affecting the release evoked by a GABA-B receptor agonist. researchgate.net This has led to the suggestion that it might act as a negative GABA modulator. researchgate.net It has been proposed that the phenyl alcohol structure of these amides could interact with GABA-B receptors, complementing other potential mechanisms of action. nih.gov
Investigation of Neuronal Acetylcholine (B1216132) Receptor (nAChR) Function
Neuronal nicotinic acetylcholine receptors (nAChRs) are another potential target for investigation. nih.govwikipedia.orgsigmaaldrich.com These ligand-gated ion channels are involved in a wide array of physiological functions in the central nervous system. nih.gov While this compound has been mentioned in the context of α-substituted acetamides that may act as ion channel modulators, including potential effects on nAChR function, specific studies characterizing its binding affinity or functional modulation of various nAChR subtypes are not well-documented in the available scientific literature. dntb.gov.ua The complexity of nAChR subtypes, which can be homomeric or heteromeric, requires specific investigation to determine any potential interaction. wikipedia.orgsigmaaldrich.com
Characterization of Intracellular Signaling Pathways
Detailed investigations into the specific intracellular signaling pathways directly modulated by this compound are limited in the current scientific literature. The primary focus of research on this compound and its analogs has been on their anticonvulsant properties, with mechanistic studies centered on their interaction with neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system.
Initial hypotheses suggested that the anticonvulsant effects of this compound and related phenyl alcohol amides might stem from direct interactions with GABA receptors. However, experimental evidence indicates a more nuanced mechanism. A study investigating the effects of several phenyl alcohol amides, including this compound, on GABAergic transmission provided key insights. nih.gov The findings from this study are summarized in the table below.
| Compound Tested | Concentration | Effect on [3H]-GABA displacement from GABAA receptors | Effect on [3H]-GABA displacement from GABAB receptors |
| This compound | 100 µmol/L | No displacement | Weak displacement |
| DL-3-hydroxy-3-phenyl pentanamide (B147674) | 100 µmol/L | No displacement | Weak displacement |
| DL-4-hydroxy-4-phenyl hexanamide (B146200) | 100 µmol/L | No displacement | Weak displacement |
This study demonstrated that at a concentration of 100 µmol/L, this compound did not displace the radiolabeled GABA analog from GABAA receptors and only weakly displaced it from GABAB receptors, suggesting it is not a potent direct agonist or antagonist at these primary receptor sites. nih.gov
Further investigation into the functional effects on neurotransmitter release revealed that while DL-3-hydroxy-3-phenyl pentanamide (DL-HEPP), a close structural analog, did not affect the electrically-evoked release of [3H]-GABA on its own, it was able to significantly lessen the inhibitory effect of GABA on its own release. nih.gov This suggests that the compound may act as a negative modulator of GABA's presynaptic autoinhibitory feedback loop. The study concluded that the precise mechanism of action remains unknown, but it might involve a modulatory role in GABAergic neurotransmission. nih.gov
Another proposed mechanism for the broader class of α-substituted acetamides, to which this compound belongs, involves the neuronal nicotinic acetylcholine receptors (nAChRs). However, specific studies confirming the interaction of this compound with nAChRs and the subsequent characterization of downstream signaling cascades, such as alterations in intracellular calcium levels or activation of specific protein kinases, are currently not available.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. unpad.ac.id This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. ukm.my For 2-hydroxy-2-phenylbutyramide, which is known to possess anticonvulsant properties, molecular docking studies would typically target proteins involved in epilepsy, such as ion channels (sodium, calcium), GABA receptors, or enzymes like carbonic anhydrase (CA). nih.govmdpi.commedipol.edu.tr
While specific docking studies detailing the interaction of this compound with its targets are not extensively published, research on analogous α-substituted acetamides and lactams provides a framework for its potential interactions. dntb.gov.ua Such studies often reveal key interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking, that stabilize the ligand-protein complex. nih.gov For instance, docking studies on other anticonvulsant amides have identified critical hydrogen bonds between the amide group and amino acid residues like asparagine, as well as hydrophobic interactions involving the phenyl ring. nih.govjapsonline.com It is hypothesized that the hydroxyl and amide groups of this compound would act as key hydrogen bond donors and acceptors, while the phenyl ring would engage in hydrophobic and cation-π interactions within a receptor's binding pocket. nih.govnih.gov
A typical molecular docking workflow involves preparing the 3D structures of the ligand (this compound) and the target protein, followed by a search algorithm to explore possible binding poses and a scoring function to rank them based on binding affinity.
Table 1: Potential Protein Targets for this compound Docking Studies
| Target Class | Specific Example | Rationale for Selection |
|---|---|---|
| Ion Channels | Voltage-gated Sodium Channels (NaV) | Established targets for many anticonvulsant drugs. |
| Voltage-gated Calcium Channels (CaV) | T-type calcium channel blockers show anticonvulsant activity. researchgate.net | |
| Receptors | GABA-A Receptor | Positive allosteric modulation is a common anticonvulsant mechanism. |
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods, are used to investigate the electronic properties of molecules and the energetics of chemical reactions. wikipedia.orgresearchgate.net These methods provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties. oaji.net
The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more polarizable and reactive. For aromatic amides, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the carbonyl group. The hydroxyl group in this compound would be expected to influence these frontier orbitals, potentially affecting its interaction with biological targets. researchgate.net
The MEP map provides a visual representation of the charge distribution, identifying regions prone to electrophilic or nucleophilic attack. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their role as hydrogen bond acceptors. Positive potential (blue) would likely be found around the amide and hydroxyl hydrogens, marking them as hydrogen bond donors.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations (Illustrative)
| Property | Description | Predicted Feature for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily associated with the π-system of the phenyl ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the C=O amide bond and adjacent atoms. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Moderate gap, suggesting a balance of stability and reactivity. |
Quantum chemistry methods can model reaction pathways and calculate the activation energies of transition states, thereby predicting the feasibility of chemical reactions. researchgate.netresearchgate.net For this compound, this could involve studying its metabolic pathways, such as oxidation, hydrolysis of the amide, or conjugation reactions. By calculating the potential energy surface for a proposed transformation, researchers can determine whether a reaction is thermodynamically favorable and kinetically accessible. plos.org For example, DFT calculations could assess the likelihood of the chiral center undergoing racemization under certain physiological conditions by modeling the transition state for this process.
Electronic Structure Analysis
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the exploration of conformational landscapes and the study of ligand-protein binding dynamics. openreview.netnih.govpsu.edubiorxiv.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into flexibility, stability, and the time-dependent nature of molecular interactions. tum.de
For this compound, MD simulations can be used to sample its various low-energy conformations in solution, which is crucial since the biologically active conformation may not be the global minimum energy structure. This conformational flexibility is important for fitting into a protein's binding site.
When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking. They can show how the ligand and protein adapt to each other, the role of water molecules in the binding interface, and the key interactions that persist over time. The results can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For anticonvulsant agents like this compound, QSAR models are developed to predict the activity of new, untested compounds based on calculated molecular descriptors. nih.gov
A QSAR study involves:
Dataset Assembly: A collection of molecules with known anticonvulsant activity, including this compound and its analogues, is compiled. molaid.comgoogle.com
Descriptor Calculation: Various physicochemical, electronic, and structural descriptors are calculated for each molecule. These can include LogP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters.
Model Building: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity.
Validation: The model's predictive power is tested on an external set of compounds.
While a specific, comprehensive QSAR model focused solely on this compound is not prominent in the literature, its known anticonvulsant activity makes it a valuable data point in broader QSAR studies of anticonvulsant amides and alcohols. mdpi.comresearchgate.net Such models have shown that properties like lipophilicity, molecular shape, and the presence of hydrogen bond donors/acceptors are critical for the anticonvulsant activity of this class of compounds.
In Silico Prediction of Biological Profiles and Potential Interactions with Biological Molecules
In silico tools can predict a wide range of properties for a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile, potential toxicity, and broad biological activity spectrum. medipol.edu.tr Platforms like PASS (Prediction of Activity Spectra for Substances) and various ADMET predictors analyze a molecule's structure and compare it to large databases of known compounds to forecast its likely biological effects. nih.gov
For this compound, these tools can generate a probable biological activity spectrum, which might confirm its known anticonvulsant activity and suggest other potential therapeutic uses or side effects. chemrxiv.org ADMET prediction models can estimate its likelihood of crossing the blood-brain barrier (essential for a CNS-acting drug), its metabolic stability, and its potential for interacting with key metabolic enzymes like cytochrome P450s. These predictions are valuable in the early stages of drug development to identify potential liabilities before extensive experimental testing.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| GABA (gamma-Aminobutyric acid) |
| Asparagine |
Metabolic Pathway Research Preclinical Focus
In Vitro Metabolic Fate and Biotransformation Studies (e.g., using Liver Microsomes, Hepatocytes)
In vitro metabolic models are indispensable tools in early drug discovery and development for assessing a compound's susceptibility to biotransformation. srce.hr These systems, mainly liver microsomes and hepatocytes, offer a controlled environment to study metabolic pathways. srce.hr
Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. srce.hrbioivt.com They are a standard model for evaluating CYP-mediated metabolism. srce.hr For a compound like 2-Hydroxy-2-phenylbutyramide, incubation with liver microsomes in the presence of necessary cofactors like NADPH would primarily reveal its susceptibility to oxidative reactions. bioivt.comnih.gov Studies with structurally related compounds show that microsomes are effective in identifying metabolites formed through oxidation, hydroxylation, and dealkylation. nih.govnih.gov The general stability of a compound in these systems is often measured by its intrinsic clearance (CLint), which describes the maximum metabolic activity of the liver enzymes toward the compound. srce.hr
Hepatocytes: Hepatocytes, or intact liver cells, are considered the most physiologically relevant in vitro model because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular arrangement. srce.hrnih.gov This allows for the investigation of a broader range of biotransformation reactions, including conjugation pathways like glucuronidation and sulfation, which follow initial oxidative steps. nih.govnih.gov Incubating this compound with cryopreserved or fresh hepatocytes from preclinical species (e.g., rat, mouse) and humans allows for a more comprehensive prediction of its metabolic fate and helps identify potential cross-species differences in metabolism. nih.govnih.gov
A typical experimental setup to assess metabolic stability and identify metabolites is summarized in the table below.
| In Vitro System | Key Enzymes Present | Cofactors Required | Primary Metabolic Reactions Studied | Key Parameters Measured |
|---|---|---|---|---|
| Liver Microsomes | Phase I (CYP, FMO) and some Phase II (UGT) enzymes | NADPH (for CYPs), UDPGA (for UGTs) | Oxidation, Hydroxylation, Dealkylation, Glucuronidation | Intrinsic Clearance (CLint), Half-life (t1/2), Metabolite Identification |
| Hepatocytes | Full complement of Phase I and Phase II enzymes | Endogenously present | All major pathways: Oxidation, Reduction, Hydrolysis, Glucuronidation, Sulfation, etc. | Intrinsic Clearance (CLint), Half-life (t1/2), Comprehensive Metabolite Profiling |
Identification and Characterization of Preclinical Metabolites
Based on the known metabolic pathways of structurally similar compounds, such as other phenyl-substituted amides and the parent drug, phenobarbital (B1680315), several potential metabolites of this compound can be proposed. The identification of these metabolites is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). researchgate.net
The primary metabolic transformations expected for this compound would involve modifications to the phenyl ring and the amide functional group.
Potential Phase I Metabolites:
Aromatic Hydroxylation: A common metabolic route for compounds with a phenyl group is hydroxylation, primarily at the para-position, due to the electronic properties of the aromatic ring. neu.edu.tr This would result in the formation of a phenolic metabolite.
Oxidation of the Butyramide (B146194) Side Chain: The aliphatic side chain could undergo further oxidation.
Hydrolysis: The amide bond could be susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into 2-hydroxy-2-phenylbutanoic acid and ammonia (B1221849). longdom.org
Potential Phase II Metabolites:
Glucuronidation: The hydroxyl groups (the tertiary alcohol on the side chain and any newly formed phenolic groups) are prime candidates for glucuronidation. nih.govdergipark.org.tr This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety, significantly increasing water solubility for excretion. nih.govlongdom.org
Sulfation: Phenolic metabolites can also undergo sulfation, where a sulfo group is added, further enhancing water solubility. longdom.org
A summary of likely preclinical metabolites is presented below.
| Metabolite Type | Potential Structure Name | Metabolic Reaction |
|---|---|---|
| Phase I | 2-(4-Hydroxyphenyl)-2-hydroxybutyramide | Aromatic Hydroxylation |
| Phase I | 2-Hydroxy-2-phenylbutanoic acid | Amide Hydrolysis |
| Phase II | This compound O-glucuronide | Glucuronidation (at tertiary alcohol) |
| Phase II | 2-(4-Hydroxyphenyl)-2-hydroxybutyramide O-glucuronide | Glucuronidation (at phenolic hydroxyl) |
| Phase II | 2-(4-Hydroxyphenyl)-2-hydroxybutyramide O-sulfate | Sulfation (at phenolic hydroxyl) |
Proposed Biotransformation Pathways and Enzymes Involved (e.g., Hydroxylation, Glucuronidation)
The biotransformation of this compound likely proceeds through a sequence of Phase I and Phase II reactions.
Phase I Pathway - Hydroxylation: The initial and most significant Phase I reaction is predicted to be the hydroxylation of the phenyl ring. This oxidative reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases found in the liver. neu.edu.tr Specific isoforms like CYP2C9, CYP2C19, and CYP3A4 are commonly involved in the metabolism of aromatic compounds. The reaction introduces a hydroxyl group, typically at the para-position, to generate a more polar metabolite, 2-(4-hydroxyphenyl)-2-hydroxybutyramide.
Phase II Pathway - Glucuronidation: Following Phase I hydroxylation, the resulting phenolic metabolite becomes a substrate for Phase II conjugation reactions. hyphadiscovery.com Glucuronidation is a major Phase II pathway where UGT enzymes transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group. nih.govlongdom.org This creates a highly water-soluble glucuronide conjugate that can be readily eliminated from the body. The original tertiary alcohol on the this compound molecule could also be a site for direct glucuronidation, representing an alternative or parallel metabolic route. dergipark.org.trhyphadiscovery.com
| Pathway | Reaction Type | Primary Enzymes Involved | Substrate | Product |
|---|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2C9, CYP3A4) | This compound | 2-(4-Hydroxyphenyl)-2-hydroxybutyramide |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-(4-Hydroxyphenyl)-2-hydroxybutyramide | Glucuronide Conjugate |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | Glucuronide Conjugate |
Influence of Structural Modifications on Metabolic Stability
The metabolic stability of a compound is its resistance to biotransformation, often expressed as its in vitro half-life. srce.hr Modifying a molecule's structure can significantly alter its metabolic stability, a key strategy in drug design to optimize pharmacokinetic properties. researchgate.netresearchgate.net
Blocking Sites of Metabolism: One common strategy to improve metabolic stability is to block the positions most susceptible to metabolism. researchgate.netresearchgate.net For this compound, the para-position of the phenyl ring is a likely site of oxidative metabolism.
Deuteration: Replacing hydrogen atoms at this position with deuterium (B1214612) can strengthen the carbon-hydrogen bond, slowing the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. mdpi.com Substituting the phenyl group with a penta-deuterophenyl group has been shown to improve metabolic stability in other compounds. mdpi.com
Introduction of Electron-Withdrawing Groups: Placing an electron-withdrawing group, such as a halogen (e.g., fluorine, chlorine), on the phenyl ring can deactivate it towards electrophilic attack by CYP enzymes, thereby reducing the rate of hydroxylation and increasing metabolic stability. researchgate.netnih.gov
Altering Physicochemical Properties:
Reducing Lipophilicity: Metabolic enzymes often have lipophilic binding sites, meaning more lipophilic molecules are metabolized more readily. researchgate.net Structural modifications that decrease the lipophilicity (logP) of this compound, for instance by adding polar functional groups, could potentially reduce its affinity for metabolizing enzymes and thus enhance its stability. researchgate.net
These relationships highlight how deliberate chemical changes can be used to modulate the metabolic profile of a lead compound. nih.gov
Future Research Directions and Translational Perspectives Preclinical and Methodological
Development of Advanced Analogues with Enhanced Pharmacological Profiles
The foundational structure of 2-Hydroxy-2-phenylbutyramide serves as a promising starting point for the development of advanced analogues with improved pharmacological properties. Research has already demonstrated that modifications to this scaffold can yield compounds with significant anticonvulsant activity. A homologous series of phenyl alcohol amides, including this compound (DL-HEPA), DL-3-hydroxy-3-phenylpentanamide (DL-HEPP), and DL-4-hydroxy-4-phenylhexanamide (DL-HEPB), has shown a broad profile of anticonvulsant effects in various preclinical models. mdpi.com
Future efforts in analogue development should be directed towards a systematic exploration of structure-activity relationships (SAR). Key areas for modification include:
Alkyl Chain Elongation and Branching: As seen in the progression from DL-HEPA to DL-HEPB, modifying the length of the alkyl chain can influence efficacy. Systematic variations will help delineate the optimal chain length for receptor interaction and metabolic stability.
Aromatic Ring Substitution: The introduction of substituents on the phenyl ring is a classic medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic fate. The synthesis of para-chlorophenyl and fluoro-substituted congeners has been explored to create orally bioavailable compounds with activity in models of drug-resistant epilepsy. google.comacsmedchem.org Further investigation into a wider array of electron-withdrawing and electron-donating groups at various positions on the ring could lead to analogues with enhanced potency and selectivity. acsmedchem.org
Hydroxyl Group Modification: The hydroxyl group is a key functional feature, likely involved in hydrogen bonding with biological targets. nih.gov Esterification or etherification of this group could produce prodrugs with altered pharmacokinetic profiles or lead to derivatives with different target engagement.
Amide Group Replacement: Replacing the primary amide with secondary or tertiary amides, or with bioisosteres, could impact the compound's hydrogen bonding capacity, stability, and cell permeability.
A rational, data-driven approach to analogue design will be crucial. The table below summarizes known analogues and provides a template for tracking the pharmacological profiles of newly synthesized compounds.
| Compound Name | Structural Modification vs. This compound | Observed Preclinical Activity/Finding |
|---|---|---|
| DL-3-hydroxy-3-phenylpentanamide (DL-HEPP) | Homologue with an additional methylene (B1212753) group in the butyramide (B146194) chain | Broad-spectrum anticonvulsant activity. |
| DL-4-hydroxy-4-phenylhexanamide (DL-HEPB) | Homologue with two additional methylene groups in the butyramide chain | Notable anticonvulsant effects in multiple animal models. mdpi.com |
| p-chlorophenyl alcohol amides | Substitution of a chlorine atom on the phenyl ring | Investigated for anticonvulsant activity and as potential GABAB receptor antagonists. google.com |
| Fluoro-substituted congeners | Substitution of a fluorine atom on the phenyl ring | Designed as orally bioavailable leads for medically refractory epilepsy. acsmedchem.org |
Application of Omics Technologies for Comprehensive Preclinical Analysis
To move beyond classical pharmacological assays, the integration of "omics" technologies is essential for a holistic preclinical analysis of this compound and its analogues. biobide.com These high-throughput methods provide an unbiased, system-wide view of the molecular changes induced by a compound, offering deep insights into its mechanism of action, potential off-target effects, and biomarkers of response. biobide.comnih.gov
Genomics and Transcriptomics: These technologies can be used to analyze changes in gene and RNA expression in neuronal tissues or cell cultures following treatment. This can help elucidate the signaling pathways modulated by the compound, potentially confirming engagement with targets like nicotinic acetylcholine (B1216132) receptors (nAChRs) or identifying entirely new mechanisms. google.combiobide.com For instance, transcriptomic profiling could reveal downstream effects on genes involved in synaptic plasticity, neurotransmitter synthesis, or neuroinflammation.
Proteomics: By quantifying changes in the levels and post-translational modifications of thousands of proteins, proteomics can identify the direct protein targets and downstream effectors of the compound. biobide.comnih.gov This is crucial for validating target engagement in a physiological context and for understanding the cellular machinery involved in the compound's pharmacological effect.
Metabolomics: Analyzing the global profile of small-molecule metabolites can provide a functional readout of the physiological state of a cell or organism. biobide.com For a neuroactive compound like this compound, metabolomics could uncover alterations in neurotransmitter metabolism, energy pathways, or lipid signaling that contribute to its anticonvulsant properties.
Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. nih.gov By combining data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the compound's biological effects, linking initial target binding to downstream functional outcomes. biobide.com This integrated approach is invaluable for developing robust, systems-level hypotheses about a drug's mechanism and for identifying predictive biomarkers for its efficacy. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and optimization of novel analogues of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govmednexus.org These computational tools can analyze vast and complex chemical and biological datasets to guide the drug discovery process more efficiently than traditional methods alone. nih.goveithealth.eu
De Novo Drug Design: Generative AI models, such as chemical language models (CLMs), can be trained on existing libraries of active and inactive molecules to "learn" the syntax of chemical structures. github.io These models can then generate novel molecular structures, including new analogues of this compound, that are predicted to have high activity and desirable drug-like properties. nih.gov
Predictive Modeling: ML algorithms can be used to build predictive models for various pharmacological and pharmacokinetic properties. eithealth.eu By training on data from existing analogues, ML models can predict the anticonvulsant activity, receptor binding affinity, metabolic stability, and potential for off-target effects of newly designed compounds before they are synthesized. This allows researchers to prioritize the most promising candidates for chemical synthesis and biological testing, saving time and resources. mednexus.org
Virtual Screening and Docking: AI can enhance traditional computational methods like molecular docking. science.gov ML models can learn to score protein-ligand interactions more accurately, improving the ability to predict how a novel analogue will bind to a target like the nAChR. google.comscience.gov This in silico screening can rapidly filter large virtual libraries of potential analogues to identify those with the highest probability of being active.
Exploration of Novel Therapeutic Hypotheses from Preclinical Findings
While the primary therapeutic hypothesis for this compound and its analogues is centered on epilepsy, preclinical findings suggest the potential for broader applications. Future research should actively explore these alternative therapeutic avenues.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Extensive studies have proposed that α-substituted acetamides, a class that includes this compound, may exert their anticonvulsant effects by targeting neuronal nAChRs. google.comscience.gov This mechanism is distinct from many existing antiepileptic drugs and suggests that these compounds could be effective in treating other neurological and psychiatric disorders where nAChR dysfunction is implicated, such as certain types of pain, cognitive disorders, or even aspects of neurodegenerative disease. Molecular docking simulations have suggested that these compounds bind to the extracellular domain of the receptor. science.gov
GABA Receptor Antagonism: The structural similarities between some analogues and GABA receptor ligands have led to the hypothesis that they may act as GABAB receptor antagonists. mdpi.com This line of inquiry warrants further investigation, as GABAB modulators have therapeutic potential in conditions like cognitive impairment and depression.
Protein Degradation and Proteostasis: Some research has implicated related chemical structures in the modulation of protein degradation pathways, such as the aggresome-proteasome system. google.com Pathologies characterized by aberrant protein catabolism and misfolded protein stress, including many neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and certain cancers, rely on these pathways. google.com Investigating whether this compound or its analogues can modulate proteostasis could uncover entirely new and impactful therapeutic applications.
By pursuing these novel hypotheses, the therapeutic utility of the this compound scaffold may extend far beyond its initial application in epilepsy, potentially addressing significant unmet needs in other areas of medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-2-phenylbutyramide, and how can yield and purity be improved?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions using phenylbutyric acid derivatives and ammonia/amide precursors. Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst type) via factorial design experiments. Monitor progress with thin-layer chromatography (TLC) and characterize intermediates via -NMR and IR spectroscopy. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC with phenyl-hexyl stationary phases (e.g., Ascentis® Express columns) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer : Use - and -NMR to identify proton environments (e.g., hydroxyl protons at δ 4.8–5.2 ppm, aromatic protons at δ 7.2–7.8 ppm). IR spectroscopy should show characteristic amide C=O stretches (~1650–1680 cm) and O-H stretches (~3200–3500 cm). Compare experimental data with computational predictions (DFT-based IR/NMR simulations) to resolve ambiguities .
Q. What strategies ensure reproducible solubility and stability profiles for this compound in aqueous/organic media?
- Methodological Answer : Conduct solubility tests in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy to monitor degradation under light/heat (25–60°C). Stabilize solutions with antioxidants (e.g., ascorbic acid) or lyophilization. Document buffer composition (e.g., Tris-HCl, phosphate) to maintain pH-dependent stability .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the nonlinear optical (NLO) properties or intermolecular interactions of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations using Gaussian 09 or ORCA to compute hyperpolarizability (β) and dipole moments. Compare with experimental NLO data from electric-field-induced second-harmonic generation (EFISHG). Molecular dynamics (MD) simulations (AMBER/CHARMM) can model solvation effects and hydrogen-bonding networks with water or biological targets .
Q. What experimental and computational approaches resolve contradictions in crystallographic or enantiomeric data?
- Methodological Answer : For crystallography, refine structures using twin-component models (e.g., Rogers’s η parameter vs. Flack’s x parameter) to address centrosymmetric ambiguities. For enantiomers, employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. Validate with single-crystal X-ray diffraction and compare computed vs. experimental Cotton effects .
Q. How can researchers design assays to assess the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For DNA interactions, employ ethidium bromide displacement assays (fluorescence quenching) or gel electrophoresis. Molecular docking (AutoDock Vina) predicts binding sites, validated by mutagenesis studies or NMR titration .
Q. What methodologies address discrepancies in toxicity or environmental impact assessments for understudied compounds like this compound?
- Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna immobilization, Ames test for mutagenicity). Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (logP) or soil mobility (K). Validate with high-resolution mass spectrometry (HRMS) to track degradation byproducts in simulated environmental matrices .
Data Analysis & Experimental Design
Q. How should researchers statistically validate the reproducibility of synthetic or analytical protocols for this compound?
- Methodological Answer : Implement inter-laboratory validation using standardized protocols (ICH Q2 guidelines). Perform ANOVA on triplicate experiments to assess variance. Use principal component analysis (PCA) to identify critical parameters (e.g., catalyst loading, reaction time) affecting yield/purity .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer : Apply quality-by-design (QbD) principles: define critical quality attributes (CQAs) like melting point, solubility, and crystallinity. Use design-of-experiments (DoE) to optimize process parameters. Characterize batches with XRPD (X-ray powder diffraction) and dynamic vapor sorption (DVS) to monitor polymorphic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
